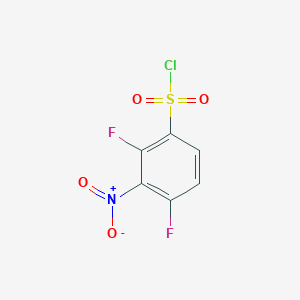
2,4-Difluoro-3-nitrobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClF2NO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, a nitro group at the 3 position, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-nitrobenzenesulfonyl chloride typically involves the nitration of 2,4-difluorobenzenesulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The product is then purified through recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
2,4-Difluoro-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
科学的研究の応用
2,4-Difluoro-3-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4-Difluoro-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, undergoing reduction to form amino derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and nitro substituents, which increase the electrophilicity of the sulfonyl chloride group.
類似化合物との比較
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Lacks the nitro group and has different reactivity and applications.
3,4-Difluorobenzenesulfonyl chloride: Has fluorine atoms at different positions, leading to variations in chemical behavior.
4-Nitrobenzenesulfonyl chloride: Lacks the fluorine substituents, resulting in different electronic properties and reactivity.
Uniqueness
2,4-Difluoro-3-nitrobenzenesulfonyl chloride is unique due to the presence of both fluorine and nitro substituents, which enhance its electrophilicity and reactivity. This makes it a valuable reagent in organic synthesis and a useful intermediate in the production of various chemical compounds.
特性
分子式 |
C6H2ClF2NO4S |
|---|---|
分子量 |
257.60 g/mol |
IUPAC名 |
2,4-difluoro-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)4-2-1-3(8)6(5(4)9)10(11)12/h1-2H |
InChIキー |
LKQNNHULADJVNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

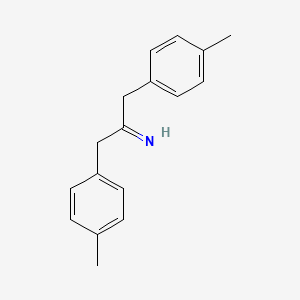

![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
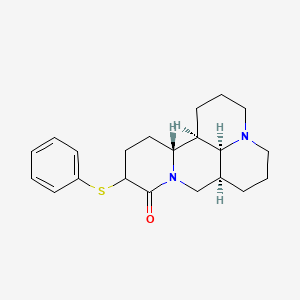
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
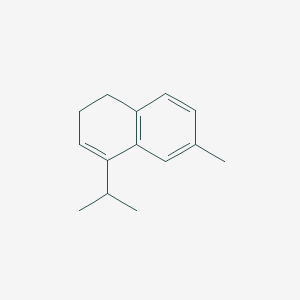
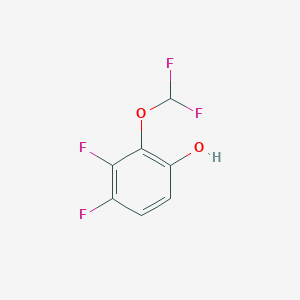
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
